molecular formula C6H3Cl3O2 B154951 3,4,5-Trichlorocatechol CAS No. 56961-20-7

3,4,5-Trichlorocatechol

Cat. No. B154951
CAS RN: 56961-20-7
M. Wt: 213.4 g/mol
InChI Key: FUTDYIMYZIMPBJ-UHFFFAOYSA-N
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Description

3,4,5-Trichlorocatechol is a derivative of catechol that is derived from pentachlorophenol . It is known to induce oxidative lesions in DNA .


Synthesis Analysis

3,4,5-Trichlorocatechol, which is formed during the bleaching of chemical pulp and shown to bioaccumulate in fish, has been synthesized . The structure of the compound has been determined by means of X-ray analysis .


Molecular Structure Analysis

The molecular weight of 3,4,5-Trichlorocatechol is 213.45 and its formula is C6H3Cl3O2 . The SMILES representation of its structure is OC1=CC(Cl)=C(Cl)C(Cl)=C1O .


Chemical Reactions Analysis

3,4,5-Trichlorocatechol is a catechol derivative of pentachlorophenol and induces oxidative DNA lesions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trichlorocatechol include a molecular weight of 213.45, a formula of C6H3Cl3O2, and a SMILES representation of OC1=CC(Cl)=C(Cl)C(Cl)=C1O . Further details about its density, melting point, boiling point, etc., are not available in the search results.

Safety and Hazards

When handling 3,4,5-Trichlorocatechol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

properties

IUPAC Name

3,4,5-trichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTDYIMYZIMPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074060
Record name 3,4,5-Trichlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichlorocatechol

CAS RN

25167-84-4, 56961-20-7
Record name Pyrocatechol, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?

A1: 3,4,5-Trichlorocatechol is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.

Q2: How does the chemical structure of 3,4,5-Trichlorocatechol influence its persistence in the environment?

A2: Research suggests that the bioavailability of 3,4,5-Trichlorocatechol plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to 3,4,5-Trichlorocatechol, are resistant to microbial degradation [].

Q3: What are the dechlorination products of 3,4,5-Trichlorocatechol?

A4: The dechlorination pathway of 3,4,5-Trichlorocatechol by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].

Q4: Is 3,4,5-Trichlorocatechol toxic?

A5: 3,4,5-Trichlorocatechol exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including 3,4,5-Trichlorocatechol, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].

Q5: How does the presence of copper ions affect the toxicity of 3,4,5-Trichlorocatechol?

A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of 3,4,5-Trichlorocatechol. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of 3,4,5-Trichlorocatechol and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].

Q6: What is the aqueous solubility of 3,4,5-Trichlorocatechol?

A7: The aqueous solubility of 3,4,5-Trichlorocatechol has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.

Q7: Can 3,4,5-Trichlorocatechol be used as a tracer for studying pulp mill effluent dispersion?

A8: While 3,4,5-Trichlorocatechol is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].

Q8: What analytical techniques are used to study 3,4,5-Trichlorocatechol?

A9: Various analytical methods are employed to study 3,4,5-Trichlorocatechol. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].

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